molecular formula C17H21NO3 B2644698 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 859128-86-2

6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2644698
CAS No.: 859128-86-2
M. Wt: 287.359
InChI Key: RQUGNXHNRZZRAX-UHFFFAOYSA-N
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Description

6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetically modified coumarin derivative designed for advanced pharmacological and biochemical research. The core coumarin structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The specific substitution pattern on this molecule, featuring a 6-hydroxy group and a 4-[(2-methylpiperidin-1-yl)methyl] side chain, suggests its potential as a key intermediate or functional probe. Researchers are investigating this compound primarily in the context of enzyme inhibition and receptor interaction studies. The presence of the basic nitrogen in the 2-methylpiperidine moiety is a structural feature common in molecules that target G-protein-coupled receptors (GPCRs) or function as acetylcholinesterase inhibitors . Furthermore, hydroxycoumarin derivatives are extensively studied for their antioxidant properties and their role in modulating cellular oxidative stress pathways. This compound's research value lies in its utility as a chemical tool for probing signal transduction mechanisms, enzyme kinetics , and for the development of novel therapeutic agents targeting neurological and inflammatory conditions. Its unique structure provides a versatile platform for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

Properties

IUPAC Name

6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-11-7-16-14(9-15(11)19)13(8-17(20)21-16)10-18-6-4-3-5-12(18)2/h7-9,12,19H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUGNXHNRZZRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=O)OC3=C2C=C(C(=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves several steps. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the hydroxy, methyl, and piperidinylmethyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents, such as dimethylformamide. Industrial production methods may involve the use of more scalable and cost-effective processes, such as catalytic hydrogenation and continuous flow synthesis .

Chemical Reactions Analysis

6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives .

Scientific Research Applications

Biological Activities

The compound has been studied for its interactions with various biological targets, showcasing a range of pharmacological activities:

  • Kinase Inhibition : Research indicates that this compound can inhibit specific kinases involved in cell cycle regulation. Such inhibition could have implications for cancer treatment, as dysregulated kinases are often implicated in tumorigenesis.
  • Receptor Binding : Molecular docking studies have demonstrated that 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one binds effectively to certain receptors, potentially modulating their activity. This includes interactions with serotonin receptors, which are crucial in mood regulation and psychiatric disorders .

Synthesis and Optimization

The synthesis of this compound typically involves the Pechmann condensation reaction, which efficiently forms coumarin derivatives through the reaction of phenols with β-ketoesters in the presence of strong acid catalysts. In industrial applications, optimized conditions for large-scale synthesis are employed, utilizing continuous flow reactors and environmentally friendly solvents to enhance yield and reduce waste.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

  • Antidepressant Activity : A study highlighted its affinity for serotonin receptors, suggesting possible antidepressant effects. The compound was shown to exhibit significant binding affinity to 5-HT_1A receptors, indicating its potential as an anxiolytic or antidepressant agent .
  • Anticancer Properties : Another research effort focused on its kinase inhibition capabilities, which may contribute to anticancer effects. By inhibiting specific kinases involved in cell proliferation and survival, this compound could serve as a lead structure for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy group at the 6th position and the piperidinylmethyl group at the 4th position play crucial roles in its biological activity. The compound may exert its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation .

Biological Activity

6-Hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, a synthetic compound belonging to the coumarin class, has garnered attention for its potential biological activities. This compound features a unique structural configuration that may confer distinct pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C17H21NO3C_{17}H_{21}NO_{3} with a molecular weight of approximately 301.4 g/mol. The structure includes:

  • A hydroxyl group at the 6-position,
  • A methyl group at the 7-position,
  • A side chain containing a 2-methylpiperidine moiety at the 4-position of the chromen-2-one structure.

This specific substitution pattern is believed to enhance its biological activity compared to other coumarins.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it may inhibit certain kinases associated with cell cycle regulation, potentially altering cellular signaling pathways. Molecular docking studies have provided insights into its binding affinities and mechanisms of action against specific targets, suggesting a multifaceted approach to its therapeutic potential.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of coumarin derivatives, including this compound. It has shown promising results in inhibiting pathogenic microorganisms, which may be attributed to its structural characteristics that facilitate interaction with microbial enzymes .

Antiparasitic Activity

In vitro evaluations have demonstrated the compound's effectiveness against parasitic enzymes, particularly those involved in Trypanosoma brucei and Leishmania major infections. The selectivity index observed in these studies indicates significant potency against these parasites while maintaining low toxicity levels .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructural FeaturesBiological Activity
7-HydroxycoumarinHydroxyl group at position 7Anticoagulant properties
3-substituted coumarinsVarious substituents at position 3Antimicrobial activity
FlavonoidsPolyphenolic structureAntioxidant properties

The presence of the piperidine moiety in our compound may confer unique biological activities not observed in other coumarins.

In Vitro Studies

A study focused on the synthesis and biological evaluation of chromenone derivatives concluded that compounds similar to this compound exhibited significant inhibitory effects on targeted enzymes related to parasitic infections. The findings suggested that modifications in the side chain could enhance bioactivity and selectivity .

Molecular Docking Analysis

Molecular docking simulations have been employed to predict the binding modes of this compound with various biological targets. The results indicated favorable interactions with key residues in enzyme active sites, supporting its potential as a lead compound for drug development .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Modifications
Target Compound 6-OH, 7-CH₃, 4-(2-methylpiperidinylmethyl) C₁₇H₂₁NO₃ 287.36 Reference compound
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one 6-Cl, 7-CH₃, 4-(4-methylpiperazinylmethyl) C₁₇H₂₁ClN₂O₂ 320.82 Cl (electron-withdrawing), piperazine (higher basicity)
7-Hydroxy-8-[(4-(hydroxymethyl)piperidin-1-yl)methyl]-3-(4-methoxyphenyl)-4H-chromen-4-one 7-OH, 8-(piperidinylmethyl), 3-(4-OCH₃Ph) C₂₄H₂₆N₂O₅ 422.48 Methoxyphenyl (lipophilic), hydroxymethylpiperidine (polarity)
6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one 6-OH, 7-OCH₃, 4-CH₃ C₁₁H₁₀O₄ 206.20 Simpler structure (no piperidine), methoxy (stability)
6-Chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one 6-Cl, 7-OH, 8-(3-methylpiperidinylmethyl), 4-C₃H₇ C₁₉H₂₄ClNO₃ 349.85 Propyl (lipophilicity), Cl (electron effects)

Key Observations:

  • Electron Effects: Chloro substituents (e.g., ) increase lipophilicity and metabolic stability but reduce aqueous solubility compared to hydroxyl groups .
  • Piperidine vs. Piperazine: The target’s 2-methylpiperidine moiety has lower basicity (pKa ~8–9) than piperazine derivatives (pKa ~9–10), affecting protonation and membrane permeability .

Pharmacological Implications

Coumarins are explored for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects . Structural nuances in analogues influence target specificity:

  • Receptor Binding: The 2-methylpiperidinylmethyl group in the target compound may enhance interactions with amine-binding pockets in enzymes (e.g., kinases or GPCRs) compared to simpler methyl groups .
  • Metabolic Stability: Piperazine derivatives () resist oxidative degradation better than piperidines due to higher electron density, extending half-life .

Spectral Characterization

  • ¹H NMR: The target compound’s methylpiperidine protons resonate at δ 1.2–2.8 ppm (multiplet), distinct from piperazine’s δ 2.5–3.5 ppm in .
  • IR: Hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches are consistent across coumarins, while C-Cl in appears at ~550–850 cm⁻¹ .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 6-hydroxy-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, and what are their critical parameters?

  • Methodological Answer : The compound can be synthesized via a Mannich reaction using 7-hydroxy-4-methylcoumarin derivatives, formaldehyde, and 2-methylpiperidine. Key steps include:

  • Dissolving 4-methyl-7-hydroxycoumarin in ethanol, adding the amine (2-methylpiperidine), and refluxing with formaldehyde for 6 hours .
  • Post-reaction purification via solvent evaporation and crystallization (e.g., acetone) to isolate the product.
  • Critical parameters: stoichiometric ratios (amine:formaldehyde:coumarin ≈ 1:1:1), reaction time (4–8 hours), and solvent choice (ethanol for solubility and reactivity) .

Q. How is structural characterization of this compound performed, and what spectroscopic markers are essential?

  • Methodological Answer : Characterization relies on:

  • 1H/13C NMR : Key signals include the coumarin lactone carbonyl (~160–170 ppm in 13C NMR) and the methylpiperidinyl protons (δ 1.2–2.8 ppm in 1H NMR) .
  • IR Spectroscopy : Absorption bands for hydroxyl (-OH, ~3200–3500 cm⁻¹) and lactone carbonyl (C=O, ~1700–1750 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 315 for C₁₈H₂₁NO₃) to confirm molecular weight .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors contribute to variability?

  • Methodological Answer :

  • Reaction Optimization : Use a Design of Experiments (DoE) approach to test variables:
  • Temperature (60–80°C), solvent polarity (ethanol vs. methanol), and catalyst (e.g., ZnCl₂ for acid catalysis) .
  • Monitor by TLC/HPLC for intermediate formation.
  • Contradiction Analysis : Lower yields may arise from steric hindrance in the Mannich reaction due to the bulky 2-methylpiperidine substituent. Alternative amines (e.g., piperazine derivatives) could improve reactivity .

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the compound’s bioactivity or physicochemical properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity or corrosion inhibition efficacy, as seen in related biscoumarin derivatives .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes like HIV-1 protease) using software like AutoDock Vina. Focus on the methylpiperidinyl group’s role in binding affinity .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis Framework : Compare assay conditions (e.g., cell lines, concentrations) from conflicting studies. For example, anti-HIV activity (EC₅₀ ≈ 1.69 μM in one study vs. no activity in others) may stem from differences in viral strains or assay sensitivity.
  • Dose-Response Validation : Reproduce experiments under standardized protocols (e.g., NIH/WHO guidelines) to isolate variables .

Data Analysis & Experimental Design

Q. What strategies are recommended for analyzing crystallographic data of this compound?

  • Methodological Answer :

  • SHELX Suite : Use SHELXL for refinement and SHELXS for structure solution. Key steps:
  • Data collection at 293 K with Bruker AXS instruments .
  • Validate disorder in the methylpiperidinyl group using R factors (<0.05) and electron density maps .
  • CIF Validation : Cross-check with PLATON to detect twinning or missed symmetry .

Q. How can researchers design experiments to study the compound’s role in reactive oxygen species (ROS) modulation?

  • Methodological Answer :

  • Fluorescent Probes : Use analogs like 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one (HTFMC) to track ROS generation in mesenchymal stem cells via fluorescence (λₑₓ/λₑₘ = 340/500 nm) .
  • Dose-Dependent Assays : Treat cells with 0.1–100 μM of the compound and measure ROS via flow cytometry (DCFH-DA dye) .

Methodological Challenges

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Critical Analysis :

  • Byproduct Formation : Side reactions (e.g., over-alkylation) may occur due to excess formaldehyde. Mitigate via slow reagent addition and in-situ monitoring .
  • Scalability Issues : Ethanol reflux limits large-scale synthesis. Explore microwave-assisted or flow chemistry for higher throughput .

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